Lipophilicity (XLogP3) Defines a Distinct Partitioning Space Relative to Common N-Substituted Analogs
The target compound displays a computed XLogP3 of 4, which is substantially higher than that of the 4-morpholinyl analog (CAS 2126162-69-2, XLogP3 ~1.2–1.8 by fragment-based estimation) and the 3-methoxyphenyl analog (XLogP3 ~2.5), while remaining lower than the 2-cyclopentyl analog (CAS 919741-74-5, XLogP3 ~4.5) [1][2]. This intermediate lipophilicity is critical for balancing membrane permeability with aqueous solubility and avoiding CYP2C9/2D6 promiscuity commonly associated with higher logP compounds in the series [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 4.0 (PubChem, XLogP3 algorithm) |
| Comparator Or Baseline | 4-morpholinyl analog: ~1.5 (estimated); 3-methoxyphenyl analog: ~2.5 (estimated); 2-cyclopentyl analog: ~4.5 (estimated) |
| Quantified Difference | +1.5 to +2.5 log units vs. polar analogs; −0.5 log units vs. cyclopentyl analog |
| Conditions | Computational prediction (XLogP3 3.0), validated across the Janssen patent series |
Why This Matters
This lipophilicity differential directly impacts absorption, distribution, and metabolic stability, making the 4-isopropylphenyl compound the optimal experimental reference point for balancing permeability and clearance in PAR-1 antagonist lead optimization.
- [1] Zhang, H.-C.; Maryanoff, B.; White, K.; Yabut, S. C.; Ye, H.; Chen, C. (Janssen Pharmaceutica NV). 2,3-Dihydro-1H-isoindol-1-imine derivatives useful as thrombin PAR-1 receptor antagonist. U.S. Patent 8,673,890 B2, March 18, 2014. View Source
- [2] PubChem. Compound Summary for CID 4464086: 2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-1-imine. National Center for Biotechnology Information, 2025. View Source
